![molecular formula C20H22N4O4S B2904466 methyl (4-((3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate CAS No. 2097918-86-8](/img/structure/B2904466.png)
methyl (4-((3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate
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Overview
Description
Methyl (4-((3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate is a useful research compound. Its molecular formula is C20H22N4O4S and its molecular weight is 414.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
- Methyl (4-((3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate and related compounds have been investigated for their potential antimicrobial properties. For example, a study explored the synthesis of new heterocycles based on similar structural compounds and examined their antimicrobial activities (El‐Emary, Al-muaikel, & Moustafa, 2002).
Structure-Activity Relationship in Pharmaceutical Compounds
- Research on the structural modifications of compounds similar to this compound has led to insights into their structure-activity relationships. This includes studies on benzothiazine derivatives and their pharmacological screening (Ukrainets et al., 2019).
Ionic Liquids and Electrochemical Applications
- Compounds structurally similar to this compound have been used in the synthesis of room temperature ionic liquids (RTILs), indicating potential applications in electrochemistry and green chemistry (Zhang, Martin, & Desmarteau, 2003).
Coordination Chemistry and Metal Complexes
- Research has been conducted on the interaction of structurally similar compounds with metal centers, which is relevant in coordination chemistry. This includes studies on the formation of nickel complexes and their structural characterization (Bermejo et al., 2000).
Anti-Helicobacter pylori Agents
- Compounds with structural similarities have been investigated for their potential as anti-Helicobacter pylori agents. This includes the development of novel structures derived from benzimidazole sulfanyl derivatives showing promising activity against this pathogen (Carcanague et al., 2002).
Anthelmintic Efficacies
- Similar compounds have been evaluated for their anthelmintic (anti-parasitic) activities. This includes the synthesis and comparison of imidazo[1,2-alpha]pyridine-2-carbamates and their efficacy against specific parasites (Bochis et al., 1981).
Mechanism of Action
Target of Action
The compound, also known as “methyl N-(4-{[3-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]sulfonyl}phenyl)carbamate”, is a derivative of the imidazole heterocyclic compound . Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral activities . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties . The specific interaction of this compound with its targets and the resulting changes would require further experimental investigation.
Biochemical Pathways
Imidazole derivatives are known to affect various biochemical pathways due to their broad range of biological activities . The downstream effects of these pathways would depend on the specific targets and mode of action of this compound.
Result of Action
Imidazole derivatives are known to have various biological activities, suggesting that they can have multiple effects at the molecular and cellular level .
properties
IUPAC Name |
methyl N-[4-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]sulfonylphenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S/c1-14-21-18-5-3-4-6-19(18)24(14)16-11-12-23(13-16)29(26,27)17-9-7-15(8-10-17)22-20(25)28-2/h3-10,16H,11-13H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRHKGIEGCKNAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CCN(C3)S(=O)(=O)C4=CC=C(C=C4)NC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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